molecular formula C16H22Cl2N2O2 B7173396 N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide

Cat. No.: B7173396
M. Wt: 345.3 g/mol
InChI Key: ADWSTEGHALXUJX-UHFFFAOYSA-N
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Description

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide is a synthetic organic compound that features a piperidine ring substituted with a 3,4-dichlorophenylmethyl group and a 2-methoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

    Pharmacology: The compound is studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.

    Chemical Biology: Used as a tool compound to study the function of specific proteins and pathways in cells.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2-methoxypropanamide moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-11(22-2)16(21)19-13-5-7-20(8-6-13)10-12-3-4-14(17)15(18)9-12/h3-4,9,11,13H,5-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWSTEGHALXUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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